S-(1,2,2-Trichlorovinyl)glutathione
Overview
Description
“S-(1,2,2-Trichlorovinyl)glutathione” (TCVG) is a metabolite of tetrachloroethylene (PERC), a high-production volume chemical and environmental contaminant . TCVG is generated through the conjugation of PERC by glutathione-s-transferase . It is of special importance to human health due to its role in the toxicity attributed to PERC .
Synthesis Analysis
The synthesis of TCVG involves the conjugation of PERC by glutathione-s-transferase . This conjugation is subsequently metabolized to form S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC), which may be further metabolized to N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (NAcTCVC) or to electrophilic metabolites that are nephrotoxic and mutagenic .
Chemical Reactions Analysis
TCVG is a metabolite in the glutathione conjugation pathway of PERC . It is formed from the conjugation of PERC by glutathione-s-transferase . TCVG is then metabolized to form TCVC . TCVC can either be detoxified via N-acetyltransferases to NAcTCVC, bioactivated to 1,2,2-trichlorovinylthiol via cysteine conjugate β-lyase, or to TCVC sulfoxide via flavin-containing monoxygenase 3 and cytochrome P450s .
Scientific Research Applications
S-(1,2,2-Trichlorovinyl)glutathione is formed during glutathione S-transferase mediated bioactivation of Perchlorethene. It is a crucial step in the formation of reactive intermediates in the kidney, suggesting a mechanism for renal toxicity. This process appears significantly less active in humans compared to rats, indicating differences in susceptibility to Per-induced nephrotoxicity and carcinogenicity (Dekant et al., 1998).
In studies involving tetrachloroethylene (PERC), it's been observed that the formation of this compound and its metabolites are essential for understanding PERC toxicity. Techniques like ultra-high-performance liquid chromatography have been developed for analyzing these metabolites in various tissues, providing insights into the toxicokinetics of PERC exposure (Luo et al., 2017).
Occupational exposure studies have shown the excretion of metabolites formed by glutathione conjugation of tetrachloroethene, including this compound, in humans. These findings suggest that humans also have the capability to biosynthesize nephrotoxic glutathione S-conjugates from tetrachloroethene, though at a lower capacity than rats, which may be relevant for assessing human health risks (Birner et al., 1996).
Research on haloalkene and haloalkane glutathione S-conjugates, including this compound, has highlighted their genotoxic potential in kidney cells. These studies provide evidence that parent haloalkenes like trichloroethylene and tetrachloroethylene may have genotoxic effects in the kidney, the target organ for both acute toxicity and carcinogenicity (Vamvakas et al., 1989).
Mechanism of Action
Target of Action
S-(1,2,2-Trichlorovinyl)glutathione (TCVG) is a metabolite of tetrachloroethylene (PERC), a high-production volume chemical and environmental contaminant . The primary targets of TCVG are the liver and kidneys, where it is metabolized and can cause toxicity .
Mode of Action
TCVG is generated through the conjugation of PERC by glutathione-s-transferase . This compound is then metabolized to form S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC), which can be further metabolized to N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (NAcTCVC) or to electrophilic metabolites . These metabolites are nephrotoxic and mutagenic .
Biochemical Pathways
The glutathione (GSH) conjugation pathway is implicated in the metabolism of TCVG . This pathway involves the conjugation of PERC by glutathione-s-transferase to generate TCVG, which is then metabolized to TCVC . TCVC can be further metabolized to NAcTCVC, which is excreted through urine, or to electrophilic metabolites .
Pharmacokinetics
A method has been developed for their analysis in liver, kidneys, serum, and urine, which could help further characterize the gsh conjugative pathway of perc in vivo and improve understanding of perc toxicity .
Result of Action
The metabolites of TCVG, specifically TCVC and its further metabolites, are known to be nephrotoxic and mutagenic . They can cause damage to the kidneys and potentially lead to mutations .
Safety and Hazards
TCVG is a metabolite of PERC, which is a high-production volume chemical and environmental contaminant that is hazardous to human health . The metabolites of PERC, including TCVG, are of special importance due to their role in the toxicity attributed to PERC . Specifically, the metabolites may be nephrotoxic and mutagenic .
Biochemical Analysis
Biochemical Properties
S-(1,2,2-Trichlorovinyl)glutathione is generated by the conjugation of tetrachloroethylene by glutathione-s-transferase . This compound is subsequently metabolized to form S-(1,2,2-trichlorovinyl)-L-cysteine . The biosynthesis of this compound in humans had not been demonstrated until recently .
Cellular Effects
The toxicity attributed to tetrachloroethylene, from which this compound is derived, is mediated through oxidative and glutathione (GSH) conjugation metabolites . These metabolites have been shown to be nephrotoxic and mutagenic .
Molecular Mechanism
This compound may be metabolized to N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine, which is excreted through urine, or to electrophilic metabolites that are nephrotoxic and mutagenic .
Dosage Effects in Animal Models
In animal models, this compound and its metabolites have been detected in liver, kidneys, serum, and urine
Metabolic Pathways
This compound is involved in the glutathione conjugation pathway, where it is generated by the conjugation of tetrachloroethylene by glutathione-s-transferase .
Transport and Distribution
It is known that its parent compound, tetrachloroethylene, is a high-production volume chemical and ubiquitous environmental contaminant .
Subcellular Localization
Its parent compound, tetrachloroethylene, is known to be metabolized in the liver .
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-(1,2,2-trichloroethenylsulfanyl)propan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl3N3O6S/c13-9(14)10(15)25-4-6(11(22)17-3-8(20)21)18-7(19)2-1-5(16)12(23)24/h5-6H,1-4,16H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVLZGGEFXEFQB-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CSC(=C(Cl)Cl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CSC(=C(Cl)Cl)Cl)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111574-85-7 | |
Record name | S-(1,2,2-Trichlorovinyl)glutathione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111574857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-(1,2,2-TRICHLOROVINYL)GLUTATHIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3MD472OVS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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